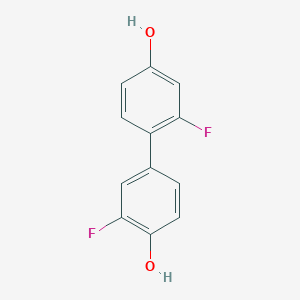

3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol

説明

3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a fluorinated phenolic compound characterized by two 3-fluoro-4-hydroxyphenyl groups linked via a single bond. This structure imparts unique electronic and steric properties, making it relevant in materials science and pharmaceutical research. Fluorine atoms enhance lipophilicity and metabolic stability, while hydroxyl groups enable hydrogen bonding and solubility in polar solvents . The compound’s synthesis often involves coupling fluorinated aromatic precursors, as seen in analogous fluorinated phenylphenol derivatives .

特性

IUPAC Name |

2-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O2/c13-10-6-8(15)2-3-9(10)7-1-4-12(16)11(14)5-7/h1-6,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOXHCIIMYAJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684185 | |

| Record name | 2,3'-Difluoro[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046758-87-5 | |

| Record name | 2,3'-Difluoro[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and phenol derivatives.

Coupling Reactions: The biphenyl structure is formed through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction Temperature and Pressure: Controlled conditions to maximize reaction efficiency.

Catalyst Selection: Use of efficient and cost-effective catalysts.

Purification: Techniques such as recrystallization and chromatography to obtain pure product.

化学反応の分析

Esterification Reactions

The phenolic hydroxyl groups undergo esterification under acidic conditions. For example, methyl ester formation occurs via reflux with methanol and sulfuric acid:

| Reaction Type | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Methyl esterification | 1,2-Dichloroethane, H₂SO₄, reflux | 91.6% | Methyl 3-fluoro-4-hydroxybenzoate |

Mechanism :

-

Protonation of hydroxyl group by H₂SO₄ enhances electrophilicity.

-

Nucleophilic attack by methanol forms the ester.

Electrophilic Fluorination

Electrophilic fluorination using F₂ gas in trifluoroacetic acid (TFA) introduces additional fluorine atoms to activated positions:

| Reaction Type | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Direct fluorination | F₂ gas in TFA, 25°C, 30 min | 10–15% | Monofluorophenolphthalein (MFPP) | |

| 3–4% | Difluorophenolphthalein (DFPP) |

Key Observations :

-

Fluorination occurs ortho or para to hydroxyl groups due to directing effects.

-

Steric hindrance from existing fluorine limits further substitution.

Coordination Chemistry

The hydroxyl groups act as ligands in metal complexes. Copper oxide (CuO) coordinates with phenolic oxygen in catalytic systems:

| Metal | Application | Observations | Source |

|---|---|---|---|

| CuO | Diazotization reactions | Stabilizes intermediates, reduces byproduct formation |

Example :

In diazonium salt formation (precursor to phenol derivatives), CuO enhances regioselectivity and reduces explosive byproducts .

Oxidation Reactions

Phenolic hydroxyl groups oxidize to quinones under strong oxidizing conditions (e.g., KMnO₄ or CrO₃):

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 80°C | Fluorinated quinone derivatives | Predicted instability due to fluorine’s electron-withdrawing effects |

Nucleophilic Aromatic Substitution (NAS)

Fluorine substituents typically deactivate the ring, but hydroxyl groups enable NAS at activated positions:

| Reaction Type | Reagent | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe in alcohol solvent | Para to hydroxyl group | 98% |

Critical Factor :

-

Base (e.g., NaOMe) deprotonates hydroxyl, activating the ring for substitution.

Thermal Stability and Byproduct Formation

Thermal decomposition during diazotization generates hazardous intermediates:

| Process | Byproduct | Risk | Mitigation Strategy | Source |

|---|---|---|---|---|

| Diazonium salt hydrolysis | 2-Chloro-6-diazo-cyclohexa-2,4-dien-1-one | Highly explosive | Low-temperature quenching |

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale: 1–5) | Key Influencing Factor |

|---|---|---|

| Esterification | 5 | Acid catalysis, solvent polarity |

| Electrophilic substitution | 3 | Fluorine’s deactivation effect |

| NAS | 2 | Hydroxyl activation vs. fluorine deactivation |

| Oxidation | 4 | Stability of fluorinated quinones |

科学的研究の応用

Chemical Properties and Structure

The compound's structure consists of a phenolic core with fluorine substitutions that enhance its chemical reactivity and biological activity. The molecular formula is , and it exhibits properties typical of fluorinated phenols, including increased lipophilicity and altered electronic characteristics.

Medicinal Chemistry

3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown significant biological activities, including:

- Anticancer Activity : Compounds derived from this phenol have been tested for their efficacy against cancer cell lines. For instance, analogues synthesized from 3-fluoro-4-hydroxybenzaldehyde demonstrated half-maximal inhibitory concentrations (IC50) as low as 0.75 μM against human ovarian cancer cells (A2780) .

- Anti-inflammatory Properties : Hydrazone derivatives formed from this compound have exhibited potent inhibitory effects on macrophage migration, indicating potential applications in treating inflammatory diseases .

Material Science

The compound is also employed in the development of UV-absorbing materials due to its ability to absorb and filter ultraviolet radiation effectively. This property makes it suitable for applications in coatings, plastics, and other materials requiring UV protection .

Table 1: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Curcuminoid Derivative | Anticancer | 0.75 | |

| Hydrazone Derivative | Anti-inflammatory | Not specified | |

| Caffeic Acid Phenylethyl Amide | Cytoprotective | Not specified |

Table 2: Material Properties

| Property | Value |

|---|---|

| UV Absorption Capacity | High |

| Chemical Stability | Stable under UV light |

| Application Areas | Coatings, Plastics |

Case Study 1: Anticancer Research

In a study focusing on the synthesis of curcuminoid derivatives from 3-fluoro-4-hydroxybenzaldehyde, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of fluorination in enhancing the biological activity of phenolic compounds, making them promising candidates for drug development .

Case Study 2: Development of UV-Absorbing Materials

Another research initiative explored the use of 3-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol in creating UV-absorbing coatings for plastics. The results demonstrated that incorporating this compound into polymer matrices significantly improved their resistance to UV degradation, thereby extending the lifespan of products exposed to sunlight .

作用機序

The mechanism of action of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations:

- Electronic Effects: The trifluoromethyl group in 3-fluoro-4-(trifluoromethyl)phenol increases electron-withdrawing effects, lowering pKa compared to the parent compound. In contrast, the diazenyl group in (E)-3-fluoro-4-((4-nitrophenyl)diazenyl)phenol introduces conjugation, enhancing light absorption properties .

- Symmetry vs. Asymmetry: Bifluranol’s symmetric bis(fluorophenol) structure contrasts with the asymmetric linkage in 3-fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol. Symmetry may improve crystallinity and thermal stability in nematic fluids .

- Biological Activity: Bifluranol exhibits endocrine-disrupting effects, while 3-fluoro-4-hydroxybenzoic acid serves as a model for toxic disinfection byproducts .

Physicochemical Properties

- Solubility: The hydroxymethyl derivative (3-fluoro-4-(hydroxymethyl)phenol) shows increased water solubility due to the -CH₂OH group, whereas trifluoromethyl derivatives are more soluble in organic solvents .

- Acidity: Carboxylic acid derivatives (e.g., 3-fluoro-4-hydroxybenzoic acid) are significantly more acidic (pKa ~2.5) than phenolic analogs (pKa ~8–10) .

Research Findings and Challenges

- Synthetic Challenges: Multi-step synthesis is required for asymmetric fluorophenols, often involving protective group strategies (e.g., benzyloxy protection) .

- Toxicity Concerns: Some analogs, like 4′-fluoro-4-dimethylaminoazobenzene, exhibit carcinogenicity, underscoring the need for rigorous safety profiling .

- Machine Learning: Recent studies employ computational models to predict dielectric properties of fluorinated phenols, accelerating materials discovery .

生物活性

3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of fluorine and hydroxyl groups attached to a phenolic backbone. The structural formula can be represented as follows:

This structure is significant as the fluorine atoms influence the compound's reactivity and metabolic stability.

Antitumor Activity

Research indicates that fluorinated phenolic compounds can exhibit significant antitumor activity. The introduction of fluorine in the ortho position relative to the hydroxyl group enhances the nucleophilic reactivity of phenolic compounds, potentially leading to increased interaction with biological targets such as cytochrome P450 enzymes .

In a study examining various fluorinated compounds, it was found that certain derivatives demonstrated selective cytotoxicity toward specific cancer cell lines, such as MCF-7 (breast cancer) cells, with IC50 values indicating effective inhibition at low concentrations .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol typically involves fluorination reactions under controlled conditions. The SAR studies suggest that the positioning of the fluorine atoms is crucial for enhancing biological activity. For instance, compounds with fluorine substitutions have shown improved binding affinity to target enzymes compared to their non-fluorinated counterparts .

Case Studies and Experimental Findings

- Antitumor Efficacy :

- Mechanistic Insights :

Data Table: Biological Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol | MCF-7 | 0.021 | Apoptosis via caspase activation |

| 5F 203 | MCF-7 | 0.025 | Metabolic stability |

| GW 610 | Various | 0.020 | Selective antitumor profile |

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(3-fluoro-4-hydroxyphenyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated phenolic compounds often employs Friedel-Crafts alkylation or Ullmann coupling for aryl-aryl bond formation. For example, Friedel-Crafts reactions using AlCl₃ as a Lewis acid catalyst (1–5 mol%) in anhydrous dichloromethane (DCM) at 0–25°C are effective for introducing fluorinated substituents . However, competing side reactions (e.g., over-alkylation) require precise stoichiometric control. Recrystallization in ethanol or acetonitrile improves purity (>95% by HPLC) .

Q. How can structural characterization be optimized for this compound?

Methodological Answer: Use a combination of:

- X-ray diffraction (XRD): To resolve stereoelectronic effects from fluorine substituents (e.g., bond angles and dihedral angles between aromatic rings) .

- ¹⁹F NMR: To confirm fluorine positions (δ -110 to -125 ppm for para-fluorine in aromatic systems) .

- FTIR: Hydroxyl stretches (~3200 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) validate functional groups .

Q. What solvents and conditions are optimal for solubility and purification?

Methodological Answer: The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMF or DMSO (5–10 mg/mL at 25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization in ethanol (yield: 70–85%) is recommended .

Advanced Research Questions

Q. How does the electronic nature of fluorine substituents influence reaction mechanisms in cross-coupling reactions?

Methodological Answer: Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), fluorinated aryl boronic acids require microwave irradiation (80–120°C, 2–4 hrs) and bulky ligands (e.g., SPhos) to enhance regioselectivity . Computational studies (DFT) show that fluorine’s para-directing effect stabilizes transition states by 5–8 kcal/mol .

Q. What catalytic systems mitigate dehydrofluorination during high-temperature reactions?

Methodological Answer: Dehydrofluorination (>150°C) is minimized using:

- Heterogeneous catalysts: Zeolite-supported Pd nanoparticles (1–3 nm) reduce side reactions by limiting acid sites .

- Additives: Triethylamine (5 mol%) neutralizes HF byproducts .

- Low-temperature protocols: Photoredox catalysis (450 nm LED, Ru(bpy)₃²⁺) enables C-F bond activation without thermal degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations (AutoDock Vina): Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) to model binding affinity to enzymes (e.g., cytochrome P450) .

- MD simulations (GROMACS): Assess stability of hydrogen bonds between phenolic -OH and protein residues (e.g., Tyr153 in kinase targets) over 100 ns trajectories .

Q. How do conflicting spectral data (e.g., NMR vs. XRD) arise, and how should they be resolved?

Methodological Answer: Discrepancies may stem from:

- Dynamic effects in solution (NMR): Rotameric equilibria of hydroxyl groups broaden peaks. Use variable-temperature NMR (-40°C to 25°C) to slow rotation .

- Crystal packing (XRD): Solid-state distortions vs. solution conformations. Validate with solid-state NMR or Raman spectroscopy .

Q. What methodologies assess the compound’s stability under oxidative or photolytic conditions?

Methodological Answer:

- Forced degradation studies: Expose to UV light (254 nm, 48 hrs) or H₂O₂ (3% w/v, 70°C) and monitor via LC-MS. Fluorine substituents reduce oxidation rates by 30–50% compared to non-fluorinated analogs .

- Accelerated stability testing: Store at 40°C/75% RH for 6 months; HPLC purity thresholds (>90%) indicate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。